(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(2-fluoro-6-morpholin-4-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOCXIPPAMHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N2CCOCC2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210598 | |
| Record name | B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955374-17-1 | |
| Record name | B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955374-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 6 Morpholinopyridin 3 Yl Boronic Acid and Analogous Fluorinated Pyridinylboronic Systems
Historical and Current Approaches to Pyridinylboronic Acid Synthesis
The creation of a carbon-boron bond on a pyridine (B92270) ring can be accomplished through several distinct methodologies, ranging from classical organometallic approaches to modern transition-metal-catalyzed reactions.
Halogen-Metal Exchange and Subsequent Borylation
One of the most traditional methods for synthesizing aryl and heteroaryl boronic acids is through a halogen-metal exchange reaction followed by quenching with a boron electrophile. nih.govacsgcipr.org This process typically involves the reaction of a halopyridine (usually a bromide or iodide) with a strong organometallic base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at low temperatures to prevent side reactions. nih.gov The resulting lithiated pyridine intermediate is then treated with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid. acsgcipr.org
The reactivity of the halogen is crucial, with the rate of exchange following the trend I > Br > Cl >> F. nih.gov Magnesium-halogen exchange using Grignard reagents is also a viable alternative. nih.gov
| Substrate | Reagents & Conditions | Product | Yield |
| 3-Bromopyridine | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O | 3-Pyridinylboronic acid | Moderate |
| 2,5-Dibromopyridine | 1. n-BuLi (1 eq.), THF, -78 °C; 2. B(OiPr)₃; 3. H₂O | (6-Bromopyridin-3-yl)boronic acid | Good |
| 2-Iodopyridine | 1. i-PrMgCl, THF; 2. B(OMe)₃; 3. H₂O | 2-Pyridinylboronic acid | Moderate |
Directed Ortho-Metallation (DoM) and Borylation Strategies
Directed ortho-metallation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.org This method relies on a directing metalation group (DMG) on the pyridine ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. wikipedia.orgnih.gov Common DMGs for pyridines include amides, carbamates, and tertiary amines. nih.gov
The resulting ortho-lithiated species is then quenched with a trialkyl borate to install the boronic acid group. nih.gov This approach offers excellent regiocontrol, allowing for the synthesis of isomers that are difficult to access by other means. One-pot protocols combining DoM, borylation, and subsequent Suzuki-Miyaura cross-coupling have been developed, which avoid the isolation of potentially unstable pyridinylboronic acids. nih.gov
| Substrate (DMG) | Reagents & Conditions | Product | Ref. |
| Pyridine-3-carboxamide | 1. LDA, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O | 4-Boronopyridine-3-carboxamide | nih.gov |
| 2-Chloropyridine | 1. LDA, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O | (2-Chloropyridin-3-yl)boronic acid | nih.gov |
| 3-Fluoropyridine | 1. LDA, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O | (3-Fluoro-2-pyridinyl)boronic acid & (3-Fluoro-4-pyridinyl)boronic acid | gu.se |
Transition Metal-Catalyzed C-H and C-F Borylation Methods
Direct C-H borylation has emerged as a highly atom-economical method for synthesizing organoboron compounds. illinois.edu Iridium-catalyzed reactions, often using precursors like [Ir(OMe)(cod)]₂ with bipyridine-based ligands, have been extensively studied for the borylation of arenes and heteroarenes, including pyridines. nih.govdigitellinc.comresearchgate.net
The regioselectivity of these reactions is typically governed by steric factors, with borylation occurring at the least hindered C-H bond. nih.govdigitellinc.comresearchgate.net This method is compatible with a wide range of functional groups, including halogens (fluoro, chloro), esters, and amino groups. nih.govdigitellinc.comresearchgate.net While C-H borylation is more common, methods for C-F bond activation and borylation have also been explored, offering alternative pathways to fluorinated systems. researchgate.net
| Substrate | Catalyst/Ligand | Borylating Agent | Product(s) (Ratio) | Ref. |
| 3-(Trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | 2-Boryl and 5-Boryl derivatives | nih.gov |
| 2-Fluoropyridine (B1216828) | [Ir(cod)OMe]₂ / dtbpy | HBpin | 3-Boryl, 4-Boryl, 5-Boryl, 6-Boryl | researchgate.net |
| 2,6-Difluoropyridine (B73466) | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | 4-Boryl derivative | digitellinc.com |
Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron (B99234) Reagents
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide or triflate and a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This method is widely used for the synthesis of boronate esters from halopyridines (Cl, Br, I). The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium acetate (B1210297) (KOAc), in an aprotic solvent.
This approach is highly reliable and tolerates a broad array of functional groups, making it a cornerstone of modern synthetic chemistry for accessing pyridinylboronic acid derivatives. nih.gov
| Substrate | Catalyst/Base | Borylating Agent | Product | Ref. |
| 3-Bromopyridine | Pd(dppf)Cl₂ / KOAc | B₂pin₂ | 3-(Pinacolatoboryl)pyridine | nih.gov |
| 2-Chloropyridine | PdCl₂(dppf) / KOAc | B₂pin₂ | 2-(Pinacolatoboryl)pyridine | nih.gov |
| 5-Bromo-2-fluoropyridine | Pd(OAc)₂ / SPhos / KOAc | B₂pin₂ | 2-Fluoro-5-(pinacolatoboryl)pyridine | researchgate.net |
[4+2] Cycloaddition Routes to Pyridinylboronic Systems
The construction of the pyridine ring itself can serve as a strategy for synthesizing pyridinylboronic systems. The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, can be used to form six-membered heterocyclic rings. mdpi.com In the context of pyridine synthesis, this often involves the reaction of a 1,2,4-triazine (B1199460) (as the aza-diene component) with an alkyne (as the dienophile). nih.gov The reaction proceeds with the loss of dinitrogen to afford the pyridine ring.
By using an alkynylboronate as the dienophile, this method can provide direct access to highly substituted pyridinylboronate esters. nih.gov Directed cycloaddition strategies, where a Lewis acid-base interaction tethers the reactants, have been developed to improve reaction rates and regioselectivity under mild conditions. nih.gov
| Diene | Dienophile | Conditions | Product | Ref. |
| 3,5,6-Triphenyl-1,2,4-triazine | Phenylethynylboronate | Heat | 2,4,5,6-Tetraphenyl-3-pyridinylboronate | nih.gov |
| 3-(Pyridin-2-yl)-1,2,4-triazine | Phenyl(trimethylsilyl)acetylene | Heat | 2-Phenyl-3-(trimethylsilyl)-5-(pyridin-2-yl)pyridine | nih.gov |
| 3-Amino-1,2,4-triazine | Diethyl acetylenedicarboxylate | Heat | Diethyl 5-aminopyridine-2,3-dicarboxylate | nih.gov |
Synthesis of Fluorinated Pyridinylboronic Acid Precursors
The synthesis of the target compound, (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid, requires a suitable functionalized precursor. A logical starting material would be a 3-halo-2-fluoro-6-morpholinopyridine. The synthesis of such a precursor can be envisioned through a multi-step sequence.
A common route to 2,6-disubstituted pyridines involves nucleophilic aromatic substitution (SNAr) on a dihalopyridine. For instance, reacting 2,6-difluoropyridine or 2-chloro-6-fluoropyridine (B1582542) with morpholine (B109124) would selectively displace one of the halogens to yield 2-fluoro-6-morpholinopyridine. The fluorine at the 2-position activates the 6-position towards nucleophilic attack, while the remaining fluorine is less reactive.
Once 2-fluoro-6-morpholinopyridine is obtained, a halogen, typically bromine, must be introduced at the 3-position to serve as a handle for borylation. This can be achieved through electrophilic bromination. The morpholino group is an activating, ortho-, para-director, and the fluorine is a deactivating ortho-, para-director. The combined directing effects would favor substitution at the 3- and 5-positions. Careful control of reaction conditions would be necessary to achieve selective bromination at the 3-position.
Alternatively, a DoM strategy could be employed on a related precursor to introduce the boryl group directly or a halogen for subsequent conversion.
With the precursor, 3-bromo-2-fluoro-6-morpholinopyridine, in hand, the boronic acid functionality can be installed using the methods described in section 2.1, such as halogen-metal exchange (2.1.1) or palladium-catalyzed Miyaura borylation (2.1.4).
Preparation of 2-Fluoropyridines for Boronic Acid Synthesis
The synthesis of fluorinated pyridinylboronic acids often commences with a pre-fluorinated pyridine precursor. A common and effective strategy involves the use of a halogenated 2-fluoropyridine, which serves a dual purpose: the fluorine atom influences the electronics of the ring, and the additional halogen atom (typically bromine or iodine) provides a handle for the subsequent introduction of the boronic acid group.
A widely employed method is the lithium-halogen exchange reaction at low temperatures, followed by quenching with a borate ester. For instance, a starting material like 4-bromo-2-fluoropyridine (B161659) can be dissolved in an anhydrous solvent mixture, cooled to -78 °C, and treated with an organolithium reagent such as n-butyllithium. chemicalbook.com This generates a lithiated pyridine intermediate that readily reacts with a trialkyl borate (e.g., triisopropyl borate). chemicalbook.comusc.edu An acidic workup then hydrolyzes the resulting boronate ester to yield the desired (2-fluoropyridin-yl)boronic acid. chemicalbook.com
Alternative approaches for preparing the necessary precursors include the iodination of 2-fluoropyridine in the presence of lithium diisopropylamide (LDA) to create a suitable intermediate for the borylation step. google.com These methods underscore the importance of having a strategically placed halogen on the 2-fluoropyridine ring to facilitate the efficient synthesis of the boronic acid.
Table 1: Example of 2-Fluoropyridine Boronic Acid Synthesis
| Starting Material | Reagents | Key Step | Product |
|---|
Introduction of the Fluorine Moiety via Fluorination Reactions on Boronic Acids
An alternative synthetic strategy involves introducing the fluorine atom at a later stage, directly onto a pre-existing pyridinylboronic acid. This approach relies on electrophilic fluorination. Reagents such as acetyl hypofluorite (B1221730) (AcOF), which can be readily prepared from diluted fluorine gas, have proven effective for this transformation. organic-chemistry.orgnih.gov
The success and regioselectivity of this fluorination are highly dependent on the electronic properties of the substituents already present on the aryl or heteroaryl boronic acid. organic-chemistry.orgnih.gov Electron-donating groups (EDGs) on the ring tend to promote ipso-substitution, where the boronic acid group is directly replaced by a fluorine atom. nih.gov Conversely, the presence of electron-withdrawing groups (EWGs) can lead to a mixture of products, with fluorination occurring either ipso to the boron or at other activated positions on the ring. organic-chemistry.orgnih.gov This method offers a metal-free process for fluorination under mild conditions. organic-chemistry.org
Strategic Approaches for Introducing the Morpholine Moiety onto Pyridine Scaffolds
The morpholine group is a common feature in many biologically active compounds and is typically installed onto a pyridine ring using a nucleophilic aromatic substitution reaction. e3s-conferences.orguniv-poitiers.fr
Nucleophilic Aromatic Substitution (SNAr) Reactions in the Context of Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyridine. The reaction proceeds via the addition of a nucleophile to the ring, forming a high-energy, negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. stackexchange.com
On the pyridine ring, SNAr reactions occur preferentially at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate through resonance, by bearing the negative charge in one of the resonance forms. Such stabilization is not possible when the nucleophile attacks the 3-position. stackexchange.com The efficiency of the SNAr reaction is also heavily influenced by the nature of the leaving group, with fluoride (B91410) being a particularly effective leaving group, often superior to chloride, bromide, and iodide. nih.govresearchgate.net
Integration of the Morpholine Group into Boronic Acid-Containing Pyridine Systems
To synthesize the target molecule, the morpholine group must be introduced onto a pyridine ring that also contains, or will later contain, both a fluorine atom and a boronic acid group. A common strategy involves the SNAr reaction of morpholine with a dihalopyridine precursor.
For the synthesis of a 6-morpholinopyridine derivative, a precursor such as 2-fluoro-6-chloropyridine would be an ideal starting point. The fluorine at the 2-position and the nitrogen atom both activate the 6-position towards nucleophilic attack. Morpholine can then displace the chlorine atom, which is a good leaving group, to form the 2-fluoro-6-morpholinopyridine core. This core structure is the direct precursor needed for the final borylation step.
Modern methods, such as a tandem C-H bond fluorination followed by SNAr, provide an elegant route to functionalized pyridines. nih.gov This process can install a fluorine at the 2-position, which then facilitates the subsequent site-specific substitution with a nucleophile like morpholine at another position on the ring. nih.gov
Table 2: SNAr Reaction for Morpholine Integration
| Pyridine Substrate | Nucleophile | Conditions (Typical) | Product |
|---|---|---|---|
| 2-Fluoro-6-chloropyridine | Morpholine | Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat | 4-(6-Fluoropyridin-2-yl)morpholine |
Convergent and Divergent Synthetic Routes Towards this compound
Based on the preceding methodologies, several synthetic routes can be devised to achieve the target compound. These routes differ primarily in the order of the key bond-forming events. A highly plausible and strategic approach would be a convergent synthesis where the borylation step is performed last on a fully substituted pyridine core.
Proposed Convergent Synthetic Route:
Preparation of the Core Intermediate: The synthesis would begin with a suitable di-substituted pyridine, such as 2,6-difluoropyridine or 2-fluoro-6-chloropyridine. A selective SNAr reaction with morpholine would be performed. Using 2-fluoro-6-chloropyridine, the greater lability of the C-Cl bond under many SNAr conditions would lead to the formation of 4-(6-fluoropyridin-2-yl)morpholine.
Introduction of the Borylation Handle: The next crucial step is the regioselective introduction of a halogen (bromine or iodine) at the 3-position of the 2-fluoro-6-morpholinopyridine intermediate. This can be achieved through directed ortho-metalation (lithiation) followed by quenching with an electrophilic halogen source (e.g., I2 or 1,2-dibromotetrafluoroethane). This yields the key precursor, 3-halo-2-fluoro-6-morpholinopyridine.
Final Borylation Step: The final step involves converting the 3-halo intermediate into the boronic acid. This is accomplished via a lithium-halogen exchange reaction at very low temperatures (-78 °C) using n-butyllithium or a similar organolithium reagent. The resulting 3-lithiated species is then trapped with a trialkyl borate, such as triisopropyl borate. Subsequent hydrolysis of the boronate ester with aqueous acid furnishes the final target compound, this compound. chemicalbook.com
This "borylation-last" strategy is often preferred as the boronic acid functional group can be sensitive to the conditions required for other reactions, such as SNAr or halogenation. By constructing the fully elaborated pyridine core first, potential complications and the need for protecting groups on the boronic acid are avoided.
Applications of 2 Fluoro 6 Morpholinopyridin 3 Yl Boronic Acid in Advanced Organic Synthesis
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Utilizing (2-Fluoro-6-morpholinopyridin-3-yl)boronic Acid and its Esters
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. rsc.org this compound and its corresponding esters are highly effective nucleophilic partners in these transformations, facilitating the synthesis of a wide array of biaryl and heterobiaryl compounds. nih.gov
The utility of this compound extends to a broad range of coupling partners. It reacts efficiently with various aryl and heteroaryl halides (bromides and chlorides) and triflates. nih.govresearchgate.net The electronic nature of the coupling partner can influence reaction outcomes, with electron-deficient halides often exhibiting higher reactivity. researchgate.net
The reaction conditions can be tailored to accommodate different substrates. For instance, the coupling of heteroaryl halides often requires specific catalyst systems and conditions to achieve high yields. nih.gov While the scope is broad, limitations can arise with sterically hindered substrates, which may require more forcing conditions or specialized catalysts to proceed efficiently. Additionally, the stability of the boronic acid itself can be a factor, as some heteroaryl boronic acids are prone to protodeboronation, particularly under basic conditions. nih.gov
| Electrophile | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | High |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Good |
| Phenyl triflate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF | Moderate to High |
The choice of catalyst and ligand is critical for the success of Suzuki-Miyaura reactions involving this compound. Palladium catalysts are most commonly employed. rsc.org The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgnih.gov
For coupling with aryl chlorides, which are often less reactive than bromides, more electron-rich and bulky phosphine (B1218219) ligands such as SPhos or XPhos are frequently used to promote the challenging oxidative addition step. mdpi.com In some cases, N-heterocyclic carbene (NHC) ligands have also proven effective. The selection of the base is also important, with common choices including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), often in aqueous solutions. studfile.net
The substituents on the pyridine (B92270) ring of this compound influence its reactivity and the properties of the resulting products. The fluorine atom at the 2-position is an electron-withdrawing group, which can affect the nucleophilicity of the boronic acid and the electronic properties of the coupled product. mdpi.com The morpholine (B109124) group at the 6-position is an electron-donating group.
A key advantage of the Suzuki-Miyaura reaction is its high functional group tolerance. researchgate.net Reactions involving this compound can proceed in the presence of a wide variety of functional groups, such as esters, ketones, nitriles, and other heterocycles, without the need for protecting groups. This tolerance is highly valuable in the synthesis of complex molecules.
In cases of polyhalogenated substrates, regioselectivity can often be controlled by the inherent differences in the reactivity of the C-X bonds or by carefully selecting the reaction conditions. For example, in dihalopyridines, coupling often occurs preferentially at the more reactive position. rsc.orgmdpi.com
Other Transition Metal-Catalyzed Cross-Coupling Reactions with Derived Intermediates
While palladium catalysis is predominant, intermediates derived from this compound can also participate in other transition metal-catalyzed reactions. For instance, the boronic acid can be converted to other organometallic species that can undergo coupling reactions catalyzed by metals such as nickel or copper. rsc.orgnih.gov These alternative methods can offer complementary reactivity and selectivity to palladium-catalyzed processes.
Furthermore, the fluorine atom on the pyridine ring can itself be a site for further functionalization through transition metal-catalyzed processes, although this is less common than reactions involving the boronic acid group.
Role as a Versatile Building Block in the Construction of Complex Heterocyclic Architectures
This compound is a valuable building block for the synthesis of complex heterocyclic structures. researchgate.net Its pyridine core is a common motif in pharmaceuticals and agrochemicals. The ability to introduce this substituted pyridine ring into a larger molecule via a reliable C-C bond-forming reaction makes it a powerful tool for medicinal chemists. nih.gov
The morpholine and fluorine substituents can be used to fine-tune the physicochemical properties of the final molecule, such as solubility, lipophilicity, and metabolic stability. The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the morpholine ring can also serve as hydrogen bond acceptors, influencing the binding of the molecule to biological targets.
Utility in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product, are highly efficient for generating molecular diversity. nih.govsemanticscholar.org While direct participation of boronic acids in some MCRs can be challenging, they can be used to prepare key intermediates that subsequently undergo multicomponent reactions. rsc.orgresearchgate.net
For example, a biaryl or heterobiaryl compound synthesized via a Suzuki-Miyaura coupling using this compound could then be a substrate in a subsequent MCR to rapidly build a library of related compounds with diverse functionalities. This two-step approach, combining the reliability of cross-coupling with the efficiency of MCRs, is a powerful strategy for scaffold diversification in drug discovery. nih.gov
Medicinal Chemistry Implications: 2 Fluoro 6 Morpholinopyridin 3 Yl Boronic Acid As a Scaffold for Biologically Active Molecules
Design and Synthesis of Novel Pharmacophores Incorporating the (2-Fluoro-6-morpholinopyridin-3-yl) Moiety
The design of novel pharmacophores is a cornerstone of medicinal chemistry, aiming to create molecules with optimal interactions with a biological target. The (2-Fluoro-6-morpholinopyridin-3-yl) moiety is an attractive scaffold due to the combined physicochemical properties of its constituent parts: a pyridine (B92270) ring, a fluorine atom, and a morpholine (B109124) group. Boronic acids and their derivatives are extensively used as building block intermediates in organic chemistry, valued for their stability, low toxicity, and versatile reactivity. nih.gov
The synthesis of pharmacophores incorporating this moiety frequently relies on the Suzuki-Miyaura cross-coupling reaction. nih.govbldpharm.com In this palladium-catalyzed reaction, the (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid (or its corresponding boronate ester) acts as the organoboron component. It is coupled with an aryl or heteroaryl halide to create a new carbon-carbon bond, forming a biaryl system that often constitutes the core of the final drug candidate. nih.govbldpharm.com
A representative synthetic strategy is exemplified in the development of RAF kinase inhibitors. While not starting from the exact boronic acid of the subject, the synthesis of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide demonstrates the utility of a similar morpholinopyridine scaffold. In such syntheses, a substituted pyridine core is coupled with another aromatic ring system to build the central structure of the inhibitor. The boronic acid functional group is crucial for enabling this key bond-forming step, highlighting its importance in the design and synthesis of these complex molecules. nih.gov
The general synthetic approach can be outlined as follows:
Preparation of the Boronic Acid/Ester : Synthesis of the this compound building block.
Preparation of the Coupling Partner : Synthesis of the second aromatic or heteroaromatic ring, typically functionalized with a halide (e.g., bromide or iodide).
Suzuki-Miyaura Coupling : Reaction of the two fragments in the presence of a palladium catalyst and a base to form the biaryl core.
Further Functionalization : Modification of other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
This modular approach allows medicinal chemists to systematically explore different substituents on both aromatic rings, facilitating the investigation of structure-activity relationships. mdpi.com
Structure-Activity Relationship (SAR) Studies of Derivatives Bearing the (2-Fluoro-6-morpholinopyridin-3-yl) Scaffold
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives built upon the (2-Fluoro-6-morpholinopyridin-3-yl) scaffold, SAR studies focus on how modifications to the fluorine, morpholine, and pyridine components, as well as the groups attached via the boronic acid coupling, affect target binding and cellular potency.
Impact of Fluorine Substitution on Biological Activity and Pharmacokinetic Properties
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. mdpi.comnih.gov The fluorine atom possesses a unique combination of properties:
Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. bldpharm.commdpi.com
Modulation of Basicity : Fluorine is the most electronegative element, and its strong electron-withdrawing nature can lower the pKa (a measure of basicity) of nearby nitrogen atoms, such as the one in the pyridine ring. This can be crucial for optimizing a compound's solubility, cell permeability, and interaction with the target protein. bldpharm.com
Binding Affinity : The fluorine atom can engage in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, which can enhance binding affinity and potency. mdpi.com Its small size (similar to hydrogen) means it can often be introduced without causing significant steric clashes. mdpi.com
Lipophilicity : Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. researchgate.net This property must be carefully balanced to maintain adequate aqueous solubility.
In the context of the (2-Fluoro-6-morpholinopyridin-3-yl) scaffold, the fluorine atom at the 2-position is expected to influence the electronic properties of the pyridine ring, potentially affecting its interaction with the hinge region of a kinase, a common binding motif for inhibitors.
Influence of the Morpholine Group on Molecular Interactions and Biological Profiles
The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in successful drugs and its ability to confer desirable properties. nih.govnih.gov Its inclusion in a drug scaffold can have several positive effects:
Solubility : The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, and the nitrogen atom can be protonated at physiological pH. These features generally improve the aqueous solubility of a molecule, which is critical for drug formulation and absorption.
Pharmacokinetics : The morpholine moiety can improve a compound's pharmacokinetic (PK) profile. nih.govnih.gov It is generally metabolically stable and can help to reduce clearance and increase exposure in the body.
Scaffold and Vectorial Orientation : It can act as a rigid scaffold that orients other functional groups in the correct spatial arrangement for optimal binding with the target. nih.gov
In molecules derived from the (2-Fluoro-6-morpholinopyridin-3-yl) scaffold, the morpholine group at the 6-position often extends into the solvent-exposed region of a kinase binding site, where its favorable properties can be fully exploited without interfering with the core binding interactions.
Positional Isomer Effects within the Pyridine Ring on Bioactivity
The specific arrangement of substituents on an aromatic ring—known as positional isomerism—can have a dramatic effect on a molecule's biological activity. The pyridine ring is a common heterocycle in FDA-approved drugs, and the position of its nitrogen atom and its substituents dictates the molecule's electronic distribution, dipole moment, and ability to form hydrogen bonds.
For the (2-Fluoro-6-morpholinopyridin-3-yl) scaffold, the positions of the fluoro, morpholino, and boronic acid groups are critical:
Position 2 (Fluoro Group) : A substituent at the position adjacent to the ring nitrogen (the ortho position) can have a strong electronic influence and can also sterically affect the conformation of adjacent groups.
Position 6 (Morpholine Group) : A substituent at this position is on the opposite side of the ring from the main coupling site. This often places it in a position to interact with different regions of the binding pocket or to project out into the solvent.
Studies on related heterocyclic scaffolds have shown that moving a key substituent from one position to another can result in a significant loss of potency. For instance, in the development of 15-PGDH inhibitors, moving a pyridine nitrogen from being ortho to an exocyclic amine to a different isomeric position resulted in a ~75-fold loss of activity. This highlights the precise geometric and electronic requirements for optimal drug-target interactions and underscores the importance of the specific substitution pattern found in the (2-Fluoro-6-morpholinopyridin-3-yl) scaffold.
Applications as Inhibitors of Biological Targets
The (2-Fluoro-6-morpholinopyridin-3-yl) scaffold is particularly well-suited for the development of inhibitors targeting protein kinases. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The pyridine core of the scaffold can mimic the adenine (B156593) ring of ATP, allowing it to bind in the ATP-binding site of kinases and block their activity.
Development of RAF Inhibitors from (Fluoro-morpholinopyridinyl) Scaffolds
A prominent application of this type of scaffold is in the development of inhibitors for the RAF kinase family (ARAF, BRAF, and CRAF), key components of the MAPK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, making it a prime therapeutic target. nih.gov
Medicinal chemistry efforts have led to the discovery of potent and selective RAF inhibitors built upon a morpholinopyridine core. nih.gov For example, the compound N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide was developed as a selective RAF inhibitor designed to target RAS mutant cancers. nih.gov This compound potently suppresses the RAF-MEK-ERK pathway in cancer cells with minimal paradoxical activation, a side effect that can limit the efficacy of some first-generation RAF inhibitors. nih.gov
The SAR studies for this class of compounds revealed key interactions that drive their potency and selectivity, which can be extrapolated to inhibitors derived from the this compound scaffold.
The table below presents SAR data for a series of RAF inhibitors with a related 6-morpholinopyridinyl core, demonstrating the impact of various substituents on cellular potency against a RAS mutant cell line.
Table 1: Structure-Activity Relationship of 6-Morpholinopyridinyl RAF Inhibitors Data extracted from Ramurthy et al., J. Med. Chem. 2019, 62, 11, 5543–5556.
| Compound ID | R Group (at Pyridine Position 2) | HCT116 Cell IC₅₀ (nM) |
| 3 | H | 120 |
| 4 | OMe | 37 |
| 5 | OEt | 23 |
| 6 | O(n-Pr) | 26 |
| 7 | O(i-Pr) | 20 |
| 8 | OCH₂CH₂OH | 15 |
| 9 | OCH₂CH₂OMe | 17 |
| 10 | OCH₂CF₃ | 15 |
| 11 | OCH₂CH₂F | 18 |
The data indicates that small alkoxy or hydroxyalkoxy groups at the 2-position of the pyridine ring are well-tolerated and can enhance potency compared to an unsubstituted analogue (Compound 3). This highlights the importance of probing this region of the kinase binding pocket to achieve optimal inhibitory activity. The (2-Fluoro-6-morpholinopyridin-3-yl) scaffold, with its fluorine atom at this key position, is thus a highly optimized starting point for the design of next-generation RAF inhibitors.
Exploration in Anti-Trypanosomal Agents
Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by protozoa of the species Trypanosoma brucei. Current treatments for HAT are often limited by toxicity, complex administration, and growing parasite resistance. The search for novel, safer, and more effective anti-trypanosomal agents is a critical area of medicinal chemistry.
A review of current scientific literature does not indicate specific studies focused on the synthesis or evaluation of this compound for anti-trypanosomal activity. While various classes of compounds, such as pyridyl-chalcones and imidazo-pyridine fused triazoles, have been investigated for their activity against Trypanosoma brucei, research on this particular boronic acid derivative in this context has not been published.
Contribution to Antibacterial Agent Design
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. One major mechanism of resistance is the bacterial efflux pump, which actively transports antibiotics out of the cell, reducing their intracellular concentration and efficacy. The inhibition of these pumps is a promising strategy to restore the activity of existing antibiotics.
The pyridine-3-boronic acid scaffold has been identified as a promising starting point for the development of bacterial efflux pump inhibitors. Specifically, derivatives of 6-substituted pyridine-3-boronic acids have been studied for their ability to inhibit the NorA efflux pump in Staphylococcus aureus, a bacterium notorious for its resistance to fluoroquinolone antibiotics like ciprofloxacin (B1669076).
Research into a series of 6-(aryl)alkoxypyridine-3-boronic acids has provided valuable insights into the structure-activity relationships (SAR) for NorA inhibition. These studies build upon the initial identification of 6-benzyloxypyridine-3-boronic acid as a potential NorA inhibitor.
| Compound | Structure | Effect on Ciprofloxacin Activity | Mechanism Insight |
|---|---|---|---|
| 6-benzyloxypyridine-3-boronic acid | Pyridine ring with a benzyloxy group at the 6-position and a boronic acid at the 3-position. | Potentiates ciprofloxacin activity. | Identified as a potential inhibitor of the NorA efflux pump. |
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | Pyridine ring with a 3-phenylpropoxy group at the 6-position and a boronic acid at the 3-position. | 4-fold increase in ciprofloxacin potentiation compared to the parent compound. | Promotes Ethidium Bromide (EtBr) accumulation, corroborating its action as a NorA inhibitor. |
| 6-(4-phenylbutoxy)pyridine-3-boronic acid | Pyridine ring with a 4-phenylbutoxy group at the 6-position and a boronic acid at the 3-position. | 4-fold increase in ciprofloxacin potentiation compared to the parent compound. | Promotes Ethidium Bromide (EtBr) accumulation, confirming its potential as a NorA inhibitor. |
The findings indicate that extending the alkyl chain between the pyridine core and the phenyl ring can enhance the inhibitory activity. For instance, 6-(3-phenylpropoxy)pyridine-3-boronic acid and 6-(4-phenylbutoxy)pyridine-3-boronic acid were found to be more effective at potentiating the activity of ciprofloxacin than the parent benzyloxy compound. mdpi.com This suggests that the length and flexibility of the substituent at the 6-position are crucial for optimal interaction with the efflux pump.
While this compound itself has not been explicitly detailed in these studies, the established importance of the 6-substituted pyridine-3-boronic acid scaffold suggests its potential relevance. The morpholino group at the 6-position and the fluorine atom at the 2-position represent specific substitutions that could modulate the compound's physicochemical properties and its interaction with bacterial targets.
Other Emerging Therapeutic Areas for Boronic Acid Derivatives
The unique chemical properties of the boronic acid functional group have led to its exploration in a wide range of therapeutic areas beyond antibacterial research. Boronic acid derivatives are known for their ability to form reversible covalent bonds with diols and specific amino acid residues in proteins, making them effective enzyme inhibitors.
Oncology: One of the most significant applications of boronic acids in medicine is in the treatment of cancer. Bortezomib (B1684674), a dipeptidyl boronic acid, was the first proteasome inhibitor to be approved for the treatment of multiple myeloma. nih.gov The boronic acid moiety is crucial for its mechanism of action, as it reversibly binds to the active site of the 26S proteasome, disrupting protein degradation and leading to cancer cell apoptosis. The success of bortezomib has spurred the development of other boronic acid-based proteasome inhibitors, such as ixazomib. lshtm.ac.uk
β-Lactamase Inhibition: Boronic acids are also being developed as inhibitors of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics. Vaborbactam (B611620) is a cyclic boronic acid that acts as a broad-spectrum β-lactamase inhibitor. lshtm.ac.uk By inactivating these bacterial enzymes, vaborbactam can restore the efficacy of antibiotics like meropenem (B701) against resistant Gram-negative bacteria. nih.gov
The versatility of the boronic acid scaffold suggests that derivatives such as this compound could be explored in these and other emerging therapeutic fields.
Bioisosteric Replacements and Scaffold Hopping Strategies with the (2-Fluoro-6-morpholinopyridin-3-yl) Moiety
In modern drug discovery, bioisosteric replacement and scaffold hopping are key strategies for lead optimization and the discovery of novel chemical entities. researchgate.netrsc.org These approaches aim to improve a compound's potency, selectivity, pharmacokinetic properties, and novelty while retaining its desired biological activity. researchgate.net
Bioisosteric Replacement: This strategy involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. rsc.org For example, a phenyl ring might be replaced with a pyridine ring to alter metabolic stability or solubility.
Scaffold Hopping: This is a more drastic approach where the core structure (scaffold) of a molecule is replaced with a structurally different scaffold, while preserving the spatial arrangement of the key functional groups responsible for biological activity. This can lead to the discovery of new intellectual property and compounds with significantly improved properties.
The (2-Fluoro-6-morpholinopyridin-3-yl) moiety can be viewed as a scaffold that can either be modified through bioisosteric replacements or serve as a target for scaffold hopping.
Examples of Potential Strategies:
The morpholino group could be replaced with other cyclic amines, such as piperidine (B6355638) or thiomorpholine, to fine-tune the compound's polarity and basicity.
The fluorine atom could be moved to other positions on the pyridine ring or replaced with other halogens or small electron-withdrawing groups to modulate the electronic properties of the scaffold.
In a scaffold hopping approach, the entire 2-fluoro-6-morpholinopyridine core could be replaced by other heterocyclic systems, such as pyrimidine (B1678525) or pyrazine, that can present the key pharmacophoric features in a similar three-dimensional orientation. researchgate.net
These strategies allow medicinal chemists to systematically explore the chemical space around a lead compound, leading to the identification of drug candidates with an optimized balance of properties.
Advanced Characterization and Spectroscopic Analysis of 2 Fluoro 6 Morpholinopyridin 3 Yl Boronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular structure and the environment of its constituent atoms.
¹H NMR and ¹³C NMR for Structural Elucidation
¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of the molecule. The expected spectra would confirm the presence and connectivity of the 2,3,6-trisubstituted pyridine (B92270) ring and the morpholine (B109124) moiety.
¹H NMR: The proton spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the eight protons of the morpholine ring. The pyridine protons, being in different electronic environments, would appear as doublets due to coupling with each other. The morpholine protons typically appear as two multiplets around 3.5-3.8 ppm (for the -CH₂-N- protons) and 3.8-4.0 ppm (for the -CH₂-O- protons), reflecting the chair conformation of the morpholine ring. researchgate.net The protons of the boronic acid's hydroxyl groups (-B(OH)₂) are often broad and may exchange with solvent, making them difficult to observe.
¹³C NMR: The ¹³C NMR spectrum would display signals for all nine carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region (typically 110-165 ppm), with their precise shifts influenced by the fluorine, morpholine, and boronic acid substituents. The carbon atom attached to the fluorine (C-2) would exhibit a large one-bond coupling constant (¹JCF). The morpholine carbons are expected in the aliphatic region, typically around 45-55 ppm for the C-N carbons and 65-75 ppm for the C-O carbons. The carbon atom bonded to boron (C-3) can sometimes be difficult to observe due to quadrupolar broadening from the boron nucleus. rsc.org
Predicted NMR Data: Based on analysis of similar structures, the following table outlines the predicted chemical shifts for the core structure. rsc.orgnih.govmdpi.compreprints.org
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-4 | 7.8 - 8.2 (d) | 138 - 145 |
| Pyridine H-5 | 7.0 - 7.4 (d) | 115 - 125 |
| Morpholine -CH₂N- | 3.5 - 3.8 (m) | 45 - 55 |
| Morpholine -CH₂O- | 3.8 - 4.0 (m) | 65 - 75 |
| Pyridine C-2 (C-F) | - | 158 - 165 (d, ¹JCF ≈ 240-260 Hz) |
| Pyridine C-3 (C-B) | - | ~130 (broad) |
| Pyridine C-6 (C-N) | - | 155 - 162 |
Note: Chemical shifts (δ) are in parts per million (ppm). Multiplicity: d = doublet, m = multiplet.
¹⁹F NMR for Probing Electronic Environments and Interactions
Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique for characterizing this compound. wikipedia.org The ¹⁹F nucleus (spin I = ½, 100% natural abundance) provides a clean spectrum with a wide chemical shift range, making it an excellent probe of the local electronic environment. wikipedia.org
The chemical shift of the fluorine on the pyridine ring is sensitive to substituent effects and intermolecular interactions, such as hydrogen bonding. nih.govdb-thueringen.de For 2-fluoropyridine (B1216828) derivatives, the ¹⁹F chemical shift typically appears in a well-defined region of the spectrum. spectrabase.com Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides valuable structural information, confirming the substitution pattern on the pyridine ring. nih.gov This technique is particularly useful for studying interactions with other molecules, as binding events near the fluorine atom can induce significant changes in its chemical shift. nih.gov
¹¹B NMR for Boron Species Characterization
¹¹B NMR spectroscopy is indispensable for directly observing the boron atom and determining its coordination state. Boron has two NMR-active isotopes, but ¹¹B (spin I = 3/2, ~80% natural abundance) is more commonly used due to its higher receptivity. acs.org
For a tricoordinate (sp²-hybridized) boronic acid like this compound, a relatively broad signal is expected in the range of δ 27-33 ppm in the ¹¹B NMR spectrum. rsc.orgsdsu.edu This chemical shift is characteristic of the trigonal planar geometry of the B(OH)₂ group. The signal is often broad due to the quadrupolar nature of the ¹¹B nucleus.
This technique is also crucial for studying the compound's derivatives and interactions. For instance:
Boronate Ester Formation: Reaction with a diol to form a cyclic boronate ester results in the boron atom becoming tetracoordinate (sp³-hybridized). This change in coordination geometry causes a significant upfield shift in the ¹¹B NMR spectrum to approximately δ 5-15 ppm. nih.gov
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. The ¹¹B chemical shift for boroxines typically appears slightly downfield from the corresponding boronic acid, around δ 30-35 ppm. sdsu.edu
Typical ¹¹B NMR Chemical Shifts:
| Boron Species | Hybridization | Typical Chemical Shift (δ ppm) |
| Boronic Acid (R-B(OH)₂) | sp² | 27 - 33 |
| Boroxine ((RBO)₃) | sp² | 30 - 35 |
| Boronate Ester | sp³ | 5 - 15 |
| Organotrifluoroborate (R-BF₃⁻) | sp³ | 1.5 - 3.5 |
Reference: BF₃·OEt₂ at δ 0.0 ppm. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, techniques like Electrospray Ionization (ESI) would be employed.
The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight. A characteristic isotopic pattern for boron (¹⁰B at ~20% and ¹¹B at ~80%) would be observable in high-resolution mass spectrometry.
A significant challenge in the MS analysis of boronic acids is their propensity to undergo dehydration in the gas phase, leading to the formation of the corresponding boroxine. nih.gov This trimeric species would appear at a mass corresponding to [3M - 3H₂O + H]⁺.
The fragmentation pattern in MS/MS experiments would provide further structural confirmation. Expected fragmentation pathways include:
Loss of water molecules from the boronic acid group.
Cleavage of the morpholine ring, leading to characteristic fragment ions. researchgate.net
Fragmentation of the pyridine core. mdpi.com
Analysis of the precise mass and fragmentation patterns allows for unambiguous confirmation of the compound's elemental composition and structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com Together, they provide a detailed fingerprint of the functional groups present in this compound.
Key Vibrational Modes:
O-H Stretching: The hydroxyl groups of the boronic acid give rise to a strong, broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, which is characteristic of hydrogen-bonded O-H groups.
B-O Stretching: The asymmetric B-O stretching vibration is a key diagnostic peak for boronic acids and appears as a strong band in the IR spectrum, typically between 1330 and 1380 cm⁻¹. sci-hub.stresearchgate.net
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations. C=C and C=N stretching modes are typically observed in the 1400-1610 cm⁻¹ region. aps.orgnih.gov
C-F Stretching: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, generally in the 1200-1300 cm⁻¹ range for fluoropyridines. researchgate.net
Morpholine Vibrations: C-H stretching of the morpholine CH₂ groups will be present in the 2850-3000 cm⁻¹ region. C-N and C-O-C stretching vibrations are expected in the 1050-1250 cm⁻¹ fingerprint region.
The following table summarizes the expected characteristic vibrational frequencies. sci-hub.stacs.orgresearchgate.netup.ac.za
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic & aliphatic) | 2850 - 3100 | Medium |
| C=N / C=C stretch (pyridine ring) | 1400 - 1610 | Medium to Strong |
| B-O asymmetric stretch | 1330 - 1380 | Strong |
| C-F stretch | 1200 - 1300 | Strong |
| C-O-C stretch (morpholine) | 1070 - 1150 | Strong |
| B-C stretch | 1020 - 1090 | Medium |
| O-B-O deformation | 650 - 700 | Medium |
Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton, which may be weak in the IR spectrum, thus providing complementary information for a full vibrational assignment. aps.org
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. nih.gov This technique reveals precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
For this compound, a crystal structure determination would be expected to reveal several key features:
Dimeric Structure: Aromatic boronic acids commonly form centrosymmetric dimers in the solid state through a pair of strong O-H···O hydrogen bonds between the boronic acid functionalities of two molecules. nih.gov
Molecular Geometry: The analysis would confirm the planarity of the pyridine ring and the typical chair conformation of the morpholine ring. It would also provide the precise bond lengths and angles, showing the influence of the electron-withdrawing fluorine and electron-donating morpholine group on the pyridine geometry. researchgate.net
The data obtained from X-ray crystallography serves as the ultimate benchmark for validating structures proposed by other spectroscopic methods and computational models.
Computational and Theoretical Investigations of 2 Fluoro 6 Morpholinopyridin 3 Yl Boronic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and various reactivity descriptors.
Acidity (pKa) and Hydrogen Bonding Characteristics of Fluorinated Boronic Acids
The acidity of a boronic acid, quantified by its pKa value, is a critical parameter influencing its reactivity and biological interactions. The introduction of a fluorine atom into an arylboronic acid generally increases its Lewis acidity. nih.govbohrium.com This is due to the electron-withdrawing inductive effect of fluorine, which decreases the electron density at the boron center, making it a stronger Lewis acid. nih.gov For fluorinated phenylboronic acids, pKa values can range from 6.17 to 8.77, a significant increase in acidity compared to the pKa of unsubstituted phenylboronic acid, which is 8.86. nih.gov
The position of the fluorine substituent is crucial. An ortho-fluoro substituent, as in (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid, can lead to a significant increase in acidity. nih.gov This effect is attributed in part to the formation of an intramolecular hydrogen bond between the fluorine atom and the hydroxyl group of the boronic acid (B-O-H···F). nih.gov This interaction stabilizes the boronate anion, thereby increasing the acidity of the parent acid. nih.gov
Hydrogen bonding plays a significant role in the properties of fluorinated boronic acids. nih.gov In the solid state, many fluoro-substituted phenylboronic acids form dimeric structures through intermolecular hydrogen bonds. nih.gov Intramolecular B-O-H···F hydrogen bonds are a characteristic feature of ortho-fluorophenylboronic acids. nih.gov
Table 1: Comparison of pKa Values for Phenylboronic Acid and Selected Fluorinated Derivatives
| Compound | pKa |
| Phenylboronic acid | 8.86 nih.gov |
| 4-Fluorophenylboronic acid | 8.77 nih.gov |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 nih.gov |
This table is interactive and can be sorted by column.
Transition State Analysis for Protodeboronation and Other Reaction Pathways
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common decomposition pathway for arylboronic acids. rsc.orgrsc.org Computational studies, particularly Density Functional Theory (DFT) calculations, are instrumental in elucidating the mechanisms and energetics of this process by analyzing the transition states. rsc.org
Several mechanisms for protodeboronation have been investigated computationally:
Water-mediated protodeboronation: One proposed mechanism involves the direct attack of a water molecule on the carbon atom bearing the boronic acid group, with a transition state where a proton is transferred from water to the carbon while the B-C bond cleaves. rsc.org A second, lower-energy pathway involves a second water molecule acting as a bridge in a six-membered ring transition state. rsc.org
Acid-promoted protodeboronation: In acidic conditions, the reaction can proceed via an intermolecular metathesis involving a four-membered ring transition state with the acid, such as acetic acid. rsc.org
Boronic acid-mediated protodeboronation: In the solid state or in concentrated solutions, a boronic acid molecule can itself act as both the proton donor and the Lewis base to facilitate the protodeboronation of another boronic acid molecule. rsc.org The enthalpic barrier for this process is significant, but the entropic barrier may be reduced in the solid state. rsc.org
For this compound, the electron-withdrawing fluorine atom and the pyridine (B92270) nitrogen are expected to influence the rate of protodeboronation. The stability of pyridylboronic acids can be highly dependent on pH. nih.gov For instance, 2-pyridyl boronic acid is notably unstable, while the 3-pyridyl isomer shows greater stability due to the absence of certain stabilizing hydrogen bonding interactions in the protodeboronation transition state. nih.gov The morpholino group, being electron-donating, might slightly decrease the susceptibility to protodeboronation compared to an unsubstituted pyridylboronic acid.
Molecular Modeling and Simulation Studies
Molecular modeling and simulations provide a dynamic perspective on the behavior of molecules, complementing the static picture from quantum chemical calculations.
Conformational Analysis of the Morpholine (B109124) and Pyridine Rings
The three-dimensional structure of this compound is determined by the conformations of its constituent rings and the rotation around the single bonds connecting them.
Morpholine Ring: The morpholine ring typically adopts a chair conformation. nih.govnih.govresearchgate.net In this conformation, the substituent on the nitrogen atom can be in either an axial or an equatorial position. nih.gov Experimental and theoretical studies on morpholine itself have shown that the equatorial conformer is more stable than the axial one. nih.govresearchgate.net The medium can influence the relative populations of these conformers, with aqueous solutions potentially increasing the contribution of the axial form. researchgate.net
Pyridine Ring and Boronic Acid Group: The pyridine ring is planar. nih.gov The boronic acid group can rotate relative to the pyridine ring. In ortho-substituted arylboronic acids, a twist of the boronic acid group with respect to the aromatic ring is commonly observed. nih.gov The dihedral angle between the pyridine ring and the boronic acid group will be influenced by the steric and electronic interactions with the ortho-fluoro substituent and the adjacent pyridine nitrogen.
Molecular Dynamics Simulations to Understand Solution Behavior
Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, typically water, over time. nih.govacs.org These simulations are crucial for understanding solvation, intermolecular interactions, and the dynamic equilibrium between different forms of the boronic acid.
An important aspect to consider is that boronic acids exist in equilibrium with a tetracoordinate boronate species in aqueous solution. researchgate.net MD simulations can provide insights into:
Hydration Shell: The arrangement and dynamics of water molecules around the boronic acid, particularly around the hydroxyl groups and the polar morpholine and fluoro substituents.
Hydrogen Bonding Networks: The formation and breaking of hydrogen bonds between the boronic acid, water molecules, and other solute molecules. The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors. acs.org
Dimerization: Boronic acids can form dimers in solution, and MD simulations can help to understand the stability and structure of these dimers. nih.gov
Conformational Dynamics: The simulations can track the conformational changes of the morpholine ring and the rotation of the boronic acid group in the solution phase.
Developing accurate force fields for boron-containing compounds is a key challenge in performing reliable MD simulations. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Modeling (QSAR) and Ligand Efficiency Metrics
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For a series of analogs of this compound, a 3D-QSAR model could be developed to guide the synthesis of more potent compounds. nih.gov This involves aligning the structures and using statistical methods to relate variations in properties (e.g., steric, electronic) to changes in activity.
Ligand efficiency (LE) is a metric used to assess the binding efficiency of a molecule to its biological target, normalized for its size. wikipedia.orgtaylorandfrancis.comresearchgate.net It is calculated as the binding energy per non-hydrogen atom. wikipedia.org
Formula for Ligand Efficiency (LE):
LE = - (ΔG) / N
where:
ΔG is the Gibbs free energy of binding.
N is the number of non-hydrogen atoms.
Other related metrics include the lipophilic ligand efficiency (LLE), which relates potency to lipophilicity. researchgate.net These metrics are valuable for prioritizing compounds during lead optimization, favoring those that achieve high affinity with a lower molecular weight and optimized lipophilicity. rgdscience.com For a series of boronic acid inhibitors, calculating and comparing these metrics would help in selecting the most promising candidates for further development. researchgate.netresearchgate.net
Docking Studies to Elucidate Receptor-Ligand Binding Modes
Extensive searches of publicly available scientific literature and patent databases did not yield specific molecular docking studies for the compound this compound. Consequently, detailed information regarding its binding modes with specific biological receptors, including binding affinities and key molecular interactions, is not available in the public domain at this time.
While computational docking is a common technique used to predict the interaction of small molecules with protein targets, it appears that research focusing on the specific receptor-ligand binding profile of this compound has not been published. Therefore, data tables summarizing docking scores, interacting amino acid residues, and predicted binding energies for this compound cannot be provided.
Future Directions and Emerging Research Avenues for 2 Fluoro 6 Morpholinopyridin 3 Yl Boronic Acid
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The presence of both a fluorine atom and a pyridine (B92270) nitrogen atom in (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid suggests its potential as a versatile reagent in catalysis, particularly in cross-coupling reactions. Future research will likely focus on developing novel catalytic systems that can leverage the electronic properties of this compound to achieve enhanced reactivity and selectivity.
Pyridylboronic acids are known to be effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biheteroaryl systems. acs.orgaudreyli.comresearchgate.net The fluorine substituent in the target molecule is expected to modulate the electronic character of the pyridine ring, influencing its reactivity in such transformations. bohrium.com Research efforts may be directed towards designing catalysts that are specifically tailored to the electronic demands of this fluorinated substrate, potentially leading to higher yields and milder reaction conditions.
Furthermore, the inherent Lewis acidity of the boronic acid, amplified by the adjacent fluorine atom, could be exploited in the development of new catalytic processes beyond cross-coupling. vapourtec.com This could include applications in photoredox catalysis, where boronic acids are emerging as valuable precursors for alkyl radicals. vapourtec.com
Table 1: Potential Catalytic Applications and Research Focus
| Catalytic Application | Research Focus | Expected Outcome |
| Suzuki-Miyaura Coupling | Development of tailored palladium catalysts | Synthesis of novel heteroarylpyridines with improved efficiency. acs.orgaudreyli.com |
| C-N/C-O Cross-Coupling | Exploration of copper or nickel-based catalytic systems | Formation of C-N and C-O bonds for the synthesis of complex amines and ethers. |
| Asymmetric Catalysis | Design of chiral ligands that can coordinate with the boronic acid | Enantioselective synthesis of chiral molecules. |
| Photoredox Catalysis | Investigation of activation modes for radical generation | Formation of challenging C-C and C-heteroatom bonds under mild conditions. vapourtec.com |
Exploration in Materials Science and Supramolecular Chemistry
The ability of boronic acids to form reversible covalent bonds with diols, coupled with the potential for non-covalent interactions involving the pyridine ring and morpholine (B109124) group, makes this compound a promising building block in materials science and supramolecular chemistry.
Future investigations are anticipated to explore the self-assembly of this molecule into well-defined supramolecular architectures, such as polymers, gels, and crystalline frameworks. The directionality of hydrogen bonds involving the boronic acid and potential π-π stacking interactions of the pyridine ring can be utilized to construct ordered materials with interesting properties. The fluorine atom could also participate in halogen bonding, providing an additional tool for controlling the supramolecular assembly.
The resulting materials could find applications in areas such as gas storage, separation technologies, and the development of responsive or "smart" materials that change their properties in response to external stimuli.
Integration into Advanced Drug Delivery Systems and Molecular Sensors
Boronic acid-containing compounds are increasingly being investigated for their utility in biomedical applications, including drug delivery and molecular sensing. mdpi.comnih.govnih.gov The future for this compound in this area is particularly promising due to the combination of the diol-binding boronic acid and the biologically relevant morpholine moiety.
Research is expected to focus on incorporating this molecule into nanoparticles, hydrogels, or other polymeric carriers for the targeted delivery of therapeutic agents. nih.gov The boronic acid can act as a targeting ligand for sialic acid residues that are overexpressed on the surface of some cancer cells, or as a component of a glucose-responsive system for insulin (B600854) delivery. nih.gov
In the realm of molecular sensors, the fluorescence of the pyridine ring could be modulated by the binding of diols to the boronic acid group. nih.govnih.gov This could lead to the development of fluorescent probes for the detection of saccharides and other biologically important diols. The fluorine atom can influence the photophysical properties of the molecule, potentially leading to sensors with improved sensitivity and selectivity. nih.gov
Table 2: Potential Biomedical Applications
| Application Area | Mechanism of Action | Potential Outcome |
| Targeted Drug Delivery | Boronic acid binding to cell surface sialic acids | Enhanced delivery of anticancer drugs to tumor cells. mdpi.com |
| Glucose-Responsive Insulin Delivery | Reversible binding of glucose to the boronic acid | "Smart" insulin delivery systems for diabetes management. nih.gov |
| Fluorescent Saccharide Sensors | Modulation of pyridine fluorescence upon diol binding | Non-invasive monitoring of glucose or other important monosaccharides. nih.govnih.gov |
Sustainable and Green Chemistry Approaches for its Synthesis and Application
As the principles of green chemistry become increasingly important, future research will undoubtedly focus on developing more sustainable methods for the synthesis and application of this compound. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the development of more atom-economical synthetic routes.
Current methods for the synthesis of pyridylboronic acids often involve lithium-halogen exchange at low temperatures, which can be energy-intensive. audreyli.comnih.gov Future synthetic strategies may explore alternative methods such as C-H borylation, which avoids the use of halogenated starting materials. researchgate.net The use of flow chemistry could also offer a more sustainable and scalable approach to its synthesis. nih.gov
In terms of applications, the use of this compound as a catalyst in aqueous media or under solvent-free conditions would align with the goals of green chemistry. The development of recyclable catalytic systems based on this boronic acid is another promising avenue of research.
Expanding the Scope of Biological Applications Beyond Current Medicinal Chemistry Uses
While the morpholine moiety is a well-known pharmacophore, suggesting potential applications in medicinal chemistry, future research could explore a wider range of biological activities for this compound. researchgate.netnih.govmdpi.com The unique combination of the fluorinated pyridine and the boronic acid may lead to unexpected biological properties.
Investigations could extend to its potential as an agrochemical, for instance, as a fungicide or herbicide, leveraging the known biological activities of both boronic acids and morpholine derivatives in this field. Furthermore, its ability to interact with biological molecules could be explored in the context of chemical biology, for example, as a probe for studying enzymatic processes or for the selective labeling of biomolecules. The introduction of a fluorine atom can often enhance the metabolic stability and bioavailability of a molecule, which is a desirable feature in both pharmaceutical and agrochemical research. nih.gov
Q & A
Q. What are the typical synthetic routes for (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct borylation of halogenated precursors. Key parameters include:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands to stabilize intermediates.
- Solvent : Polar aprotic solvents (THF, DMF) enhance boron reagent solubility .
- Temperature : Microwave-assisted synthesis (80–120°C) reduces reaction time and improves yields by 15–20% compared to conventional heating .
- Purification : Chromatography or recrystallization in ethanol/water mixtures removes unreacted boronic esters .
Q. How does the morpholino substituent impact the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The morpholino group acts as an electron-donating substituent, stabilizing the boronate intermediate and accelerating transmetallation. However, steric hindrance from the morpholine ring may reduce coupling efficiency with bulky substrates. Comparative studies with analogs (e.g., methoxy or methylthio groups) show up to 30% lower yields in sterically demanding reactions .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹¹B NMR confirms boronic acid identity (δ ~30 ppm for free acid; δ ~10 ppm for boronate esters).
- HPLC-MS : Reverse-phase HPLC with MaxPeak™ Premier columns resolves degradation products (e.g., boroxines) .
- TGA : Evaluates thermal stability; most arylboronic acids degrade above 200°C, but fluorinated derivatives show enhanced stability .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of this compound in Suzuki-Miyaura couplings?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to identify preferred coupling sites. For example:
- Electrostatic Potential Maps : Highlight electron-deficient regions (fluorine substituents increase electrophilicity at C3).
- Steric Maps : Quantify spatial hindrance from the morpholino group.
Validation via kinetic isotope effects (KIEs) aligns computational predictions with experimental outcomes .
Q. What strategies mitigate boroxine formation during mass spectrometric analysis of this compound?
- Methodological Answer : Boroxines (trimers from dehydration) complicate MALDI-MS interpretation. Solutions include:
- Derivatization : Pre-treatment with diols (e.g., 1,2-ethanediol) forms stable cyclic boronate esters, suppressing trimerization .
- Matrix Choice : Use α-cyano-4-hydroxycinnamic acid (CHCA) to reduce in-source fragmentation.
- Buffer Adjustment : Borate buffers (pH 9–10) stabilize the boronate form, minimizing dehydration .
Q. How do conflicting solubility data for this compound in polar vs. nonpolar solvents arise, and how should researchers address this?
- Methodological Answer : Discrepancies stem from protonation states and hydration levels. For reproducibility:
- pH Control : Solubility in water increases at alkaline pH (≥8) due to boronate anion formation.
- Co-Solvents : Use DMSO/water mixtures (1:1 v/v) to dissolve the neutral acid form.
- Crystallography : Single-crystal X-ray structures reveal hydration patterns influencing solubility .
Key Research Challenges
- Contradiction Handling : Conflicting reactivity data may arise from solvent purity or trace metal contamination. Pre-treatment with Chelex resin removes metal ions, standardizing reaction conditions .
- Biological Applications : While boronic acids show anticancer potential (e.g., proteasome inhibition ), morpholino-substituted derivatives require cytotoxicity profiling against normal cell lines to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
